molecular formula C₄₂H₆₁KO₁₆ B031659 Glycyrrhizinic acid, potassium salt CAS No. 42294-03-1

Glycyrrhizinic acid, potassium salt

Cat. No. B031659
CAS RN: 42294-03-1
M. Wt: 861 g/mol
InChI Key: YLSUMFQEBHBMQB-OOFFSTKBSA-M
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Description

Glycyrrhizinic acid, also known as Glycyrrhizin , is a triterpenoid saponin obtained from the root and rhizome extracts of Licorice (Glycyrrhiza glabra) . It is commonly used as a sweetener, being reported as 30–50 times sweeter than sucrose . The dried licorice root extract may contain around 4–25% of the saponin .


Synthesis Analysis

The synthesis of Glycyrrhizinic acid, potassium salt involves taking mother liquid containing ethanol generated by the production of the monopotassium glycyrrhizinate as a raw material, recovering ethanol fractions through strongly-basic cation exchange resin removal NH4<+>, activated carbon decoloration and distillation in sequence to obtain a glycyrrhizic acid dilute ethanol solution .


Molecular Structure Analysis

Glycyrrhizinic acid, potassium salt is a triterpenoid saponin with the chemical formula C42H62O16 . Its structure includes a hydrophilic part, two glucuronic acid molecules, and a hydrophobic part, glycyrrhetinic acid .


Chemical Reactions Analysis

Glycyrrhizinic acid has been reported to present antiallergic, antiviral and anti-inflammatory activities as well as improvements in glucose tolerance . After oral ingestion, glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria .


Physical And Chemical Properties Analysis

Glycyrrhizinic acid, potassium salt appears as a white to pale yellow powder . It is soluble in water and stable .

Future Directions

Recent studies have shown that glycyrrhizinic acid nanoparticles (GANPs) can be a promising strategy for the treatment of Severe Acute Respiratory Syndrome CoronaVirus 2 (SARS-CoV-2) infections . This opens up new avenues for the development of versatile nanoplatforms to overcome some limiting physicochemical properties and for enhancing the therapeutic benefits of Glycyrrhizinic acid .

properties

IUPAC Name

potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/p-1/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSUMFQEBHBMQB-OOFFSTKBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61KO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyrrhizinic acid, potassium salt

CAS RN

42294-03-1, 68039-19-0
Record name Monopotassium glycyrrhizin
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Record name Glycyrrhizinic acid, potassium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:?)
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Record name α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, potassium salt
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Record name α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, monopotassium salt
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